ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a derivative of amino acids and contains an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride: A stereoisomer with similar properties but different spatial arrangement.
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate: The non-hydrochloride form of the compound.
Uniqueness
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2649294-35-7 |
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Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.